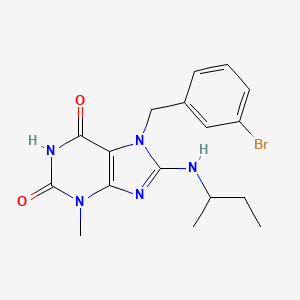
13-Docosen-1-ol, 1-methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Docosen-1-ol, 1-methanesulfonate, also known as methanesulfonic acid erucyl ester, is a chemical compound with the molecular formula C23H46O3S. It is derived from erucic acid, a monounsaturated omega-9 fatty acid. This compound is primarily used in various chemical and industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Docosen-1-ol, 1-methanesulfonate typically involves the esterification of erucic acid with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the following steps:
Activation of Erucic Acid: Erucic acid is first activated using a suitable reagent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Esterification: The activated erucic acid is then reacted with methanesulfonic acid in the presence of a catalyst such as pyridine or triethylamine. The reaction is typically carried out at a temperature range of 0-5°C to prevent side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency. Large-scale reactors and automated systems are used to control reaction conditions and ensure consistent product quality .
化学反応の分析
Types of Reactions: 13-Docosen-1-ol, 1-methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the parent alcohol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Parent alcohol (13-Docosen-1-ol) and other reduced forms.
Substitution: Various substituted products depending on the nucleophile used
科学的研究の応用
13-Docosen-1-ol, 1-methanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
作用機序
The mechanism of action of 13-Docosen-1-ol, 1-methanesulfonate involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, modifying biological molecules such as proteins and nucleic acids. This modification can alter the function of these molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Docosanol: A saturated 22-carbon aliphatic alcohol used as an antiviral agent.
Erucyl Methanesulfonate: Another ester of methanesulfonic acid with similar properties.
Methanesulfonic Acid Esters: A class of compounds with similar chemical structures and reactivity
Uniqueness: 13-Docosen-1-ol, 1-methanesulfonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long-chain unsaturated structure allows for specific interactions and reactivity that differ from other similar compounds .
特性
IUPAC Name |
[(E)-docos-13-enyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEQEAAOCYCCFX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














